1-Chlorooctane-D17

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Chlorooctane-D17, also known as n-Octyl Chloride-D17, is a deuterium-labeled compound. It is a derivative of 1-Chlorooctane where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications .

准备方法

Synthetic Routes and Reaction Conditions

1-Chlorooctane-D17 is synthesized by substituting the hydrogen atoms in 1-Chlorooctane with deuterium. This process typically involves the use of deuterated reagents and solvents. The reaction conditions must be carefully controlled to ensure the complete substitution of hydrogen with deuterium. The synthesis can be carried out under anhydrous conditions to prevent any exchange of deuterium with hydrogen from water or other sources .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and specialized equipment to handle and store deuterated compounds. The production must adhere to strict quality control measures to ensure the purity and isotopic labeling of the final product .

化学反应分析

Types of Reactions

1-Chlorooctane-D17 undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Elimination Reactions: It can undergo elimination reactions to form alkenes.

Oxidation and Reduction: Although less common, it can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used. The reactions are often conducted at elevated temperatures.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

Substitution Reactions: The major products are the corresponding substituted octanes.

Elimination Reactions: The major products are alkenes, such as 1-octene.

Oxidation and Reduction: The products vary depending on the specific reaction conditions and reagents used.

科学研究应用

1-Chlorooctane-D17 has a wide range of applications in scientific research:

Chemistry: It is used as a tracer in studies involving reaction mechanisms and kinetics due to its deuterium labeling.

Biology: It is employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.

Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterated drugs.

Industry: It is utilized in the development of new materials and chemical processes where isotopic labeling is required

作用机制

The mechanism of action of 1-Chlorooctane-D17 is primarily related to its deuterium content. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of compounds. The presence of deuterium can lead to changes in reaction rates, bond strengths, and overall stability of the compound. These effects are leveraged in various research applications to gain insights into molecular interactions and pathways .

相似化合物的比较

1-Chlorooctane-D17 can be compared with other deuterium-labeled compounds such as:

1-Chlorooctane: The non-deuterated version, which lacks the unique properties imparted by deuterium.

Deuterated Alkanes: Other deuterium-labeled alkanes like deuterated hexane or deuterated decane, which have similar applications but differ in chain length and specific properties.

Deuterated Aromatics: Compounds like deuterated benzene, which are used in similar research applications but have different chemical structures and reactivity

This compound stands out due to its specific chain length and the presence of a chlorine atom, making it particularly useful in studies involving halogenated compounds and their interactions.

生物活性

1-Chlorooctane-D17, also known as deuterated 1-chlorooctane, is a stable isotopic variant of 1-chlorooctane that incorporates deuterium (D) in place of hydrogen. This compound has garnered attention in various scientific fields, particularly in pharmacokinetics and drug development, due to its unique isotopic properties. The following sections detail its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C8H17Cl

- Molecular Weight : 148.674 g/mol

- Density : 0.9 ± 0.1 g/cm³

- Boiling Point : 181.9 ± 3.0 °C at 760 mmHg

- Flash Point : 57.8 ± 0.0 °C

These properties make it suitable for various applications, including as a tracer in metabolic studies and in the synthesis of other compounds.

Biological Activity

The biological activity of this compound is primarily linked to its role as a tracer in pharmacokinetic studies. The incorporation of deuterium can significantly alter the metabolic stability and bioavailability of drugs, enhancing their therapeutic potential. While specific biological activity data for this compound is limited, several key points can be highlighted:

- Pharmacokinetics : Deuterated compounds often exhibit altered pharmacokinetic profiles compared to their non-deuterated counterparts. Studies suggest that the presence of deuterium can slow down metabolic processes, leading to increased half-lives and improved drug efficacy .

- Nucleophilic Substitution Reactions : this compound participates in nucleophilic substitution reactions where it reacts with nucleophiles such as hydroxide ions to form octanol. This reaction pathway is essential for understanding its reactivity in biological systems.

- Oxidation Reactions : When subjected to strong oxidizing agents like potassium permanganate, it can be oxidized to produce octanoic acid, which has implications for fatty acid metabolism.

Comparative Analysis with Related Compounds

The following table compares this compound with similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1-Chlorooctane | C8H17Cl | Non-deuterated version used widely in synthesis |

| 2-Chlorooctane | C8H17Cl | Chlorine atom at the second carbon |

| 1-Bromooctane | C8H17Br | Contains bromine instead of chlorine |

| Octanoic Acid | C8H16O2 | Carboxylic acid form; derived from oxidation |

| 1-Octanol | C8H18O | Alcohol form; precursor for chlorination |

The primary distinction of this compound lies in its deuterium labeling, which enhances its utility in tracing and quantifying chemical processes without significantly altering its fundamental chemical behavior compared to its non-deuterated analogs.

Case Studies and Research Findings

Several studies have explored the implications of deuteration in biological systems:

- Impact on Drug Metabolism : A study by Russak et al. (2019) highlights how deuterium substitution affects the pharmacokinetics of pharmaceuticals, indicating that drugs labeled with stable isotopes can exhibit improved metabolic stability and bioavailability .

- Environmental Implications : Research indicates that chlorinated compounds like this compound may interact differently with environmental microorganisms compared to their non-chlorinated counterparts, emphasizing the need for further investigation into their biodegradation pathways .

属性

分子式 |

C8H17Cl |

|---|---|

分子量 |

165.78 g/mol |

IUPAC 名称 |

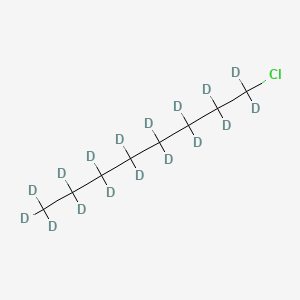

1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctane |

InChI |

InChI=1S/C8H17Cl/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 |

InChI 键 |

CNDHHGUSRIZDSL-OISRNESJSA-N |

手性 SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Cl |

规范 SMILES |

CCCCCCCCCl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。